4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile

Pharmaceutical Analysis HPLC Method Validation Pharmacopeial Compliance

4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile, formally designated as Letrozole EP Impurity A and Letrozole USP Related Compound A, is a triazole-containing benzonitrile derivative (C₁₇H₁₁N₅, MW 285.31) that constitutes the principal regioisomeric impurity of the aromatase inhibitor letrozole. Unlike letrozole (CAS 112809-51-5), which features the 1,2,4-triazole ring linked via the N-1 position, this compound bears the triazole moiety connected through the N-4 position, a structural distinction that produces fundamentally different chromatographic retention, regulatory classification, and biological relevance.

Molecular Formula C17H11N5
Molecular Weight 285.3 g/mol
CAS No. 112809-52-6
Cat. No. B1674778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile
CAS112809-52-6
SynonymsLetrozole related compound B;  Letrozole specified impurity A; 
Molecular FormulaC17H11N5
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NN=C3
InChIInChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-11-20-21-12-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H
InChIKeyBCTXUGAAOFIJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile (CAS 112809-52-6): Pharmacopeial Reference Standard for Letrozole Impurity Control


4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile, formally designated as Letrozole EP Impurity A and Letrozole USP Related Compound A, is a triazole-containing benzonitrile derivative (C₁₇H₁₁N₅, MW 285.31) that constitutes the principal regioisomeric impurity of the aromatase inhibitor letrozole [1]. Unlike letrozole (CAS 112809-51-5), which features the 1,2,4-triazole ring linked via the N-1 position, this compound bears the triazole moiety connected through the N-4 position, a structural distinction that produces fundamentally different chromatographic retention, regulatory classification, and biological relevance [2]. It is supplied exclusively as a pharmacopeial reference standard under EDQM and USP authority, with defined storage conditions (2–8 °C), a reported melting point of 239–243 °C, and limited solubility in chloroform and methanol .

Why Letrozole Impurity A (CAS 112809-52-6) Cannot Be Substituted by Other Letrozole-Related Compounds


The critical barrier to generic substitution among letrozole-related compounds lies in the regiospecific architecture of the triazole ring attachment. Letrozole (4,4'-(1H-1,2,4-triazol-1-ylmethylene)dibenzonitrile) binds the triazole to the central methylene bridge via the N-1 nitrogen, while this compound—the N-4 regioisomer—connects through the N-4 position [1]. This single-atom connectivity shift alters the compound's chromatographic behaviour: the USP monograph assigns letrozole related compound A a relative retention time of approximately 0.67–0.68 versus letrozole (1.0), with a minimum resolution (R) of 1.5 mandated between the two peaks [2]. Substituting this compound with another letrozole-related impurity (e.g., Impurity B, CAS 113402-31-6, or 4,4',4''-methylidenetrisbenzonitrile, RRT ~1.9–2.4) invalidates the chromatographic system suitability test defined in the monographs, rendering the analytical method non-compliant for regulatory filing purposes [3]. Furthermore, the EP monograph designates this impurity as a specified related substance with an individual limit of 0.10%, while the USP imposes a limit of not more than 0.3% [2][4]. Use of an incorrect reference standard can therefore lead to erroneous acceptance/rejection decisions during lot release testing.

Quantitative Differentiation Evidence: 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile Versus Letrozole and Related Compounds


HPLC Relative Retention Time Differentiation: Letrozole Impurity A vs. Letrozole API and Other Specified Impurities

Under the chromatographic conditions prescribed in the USP Letrozole monograph, this compound (Letrozole Related Compound A) elutes with a relative retention time (RRT) of approximately 0.67–0.68 relative to letrozole (RRT = 1.0) [1][2]. In contrast, the other specified impurity 4,4',4''-methylidenetrisbenzonitrile exhibits an RRT of approximately 1.9–2.4 [1][3]. The resolution (R) between letrozole related compound A and letrozole must be not less than 1.5 for system suitability compliance [1]. This chromatographic profile is unique to this regioisomer and cannot be replicated by letrozole Impurity B (CAS 113402-31-6) or other unspecified impurities, making it indispensable for peak identification and method qualification in ANDA submissions.

Pharmaceutical Analysis HPLC Method Validation Pharmacopeial Compliance

Structural Regioisomerism: N-4 vs. N-1 Triazole Connectivity and Its Regulatory Implications

This compound is the N-4 regioisomer of letrozole, formally named 4-[(4-cyanophenyl)-(1,2,4-triazol-4-yl)methyl]benzonitrile, differing from letrozole (4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile) solely in the attachment point of the 1,2,4-triazole ring to the central methylene bridge [1]. The patent literature describes that the crude synthetic intermediate 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile may contain up to 30% w/w of its regioisomer 4-[(1,3,4-triazol-1-yl)methyl]benzonitrile (intermediate-stage impurity), which, when carried forward, yields this final regioisomeric impurity in letrozole drug substance [1]. The purification process described in the patent achieves reduction of the final regioisomer to less than 0.3% w/w, preferably less than 0.1%, and most preferably below the quantitation limit [1]. In contrast, the USP and EP monographs set the acceptance criterion for this impurity at not more than 0.3% (USP) or 0.10% individually (EP) [2][3].

Regioisomer Control Drug Substance Purity Process Chemistry

Pharmacopeial Acceptance Criteria: Differentiated Regulatory Limits Across USP, EP, and BP

The quantitative acceptance criteria for this impurity differ across major pharmacopeias, directly affecting batch disposition decisions. The USP monograph sets a limit of not more than 0.3% for letrozole related compound A, alongside a limit of not more than 0.2% for 4,4',4''-methylidenetrisbenzonitrile [1][2]. The EP (European Pharmacopoeia) and BP (British Pharmacopoeia) frameworks designate this impurity as a specified related substance (IMP A / RS 14) with an individual limit of 0.10%, a total unspecified impurities limit of 0.10% each, and a total impurities limit of 0.3% [3][4]. The recent LC-Q-TOF/MS study by Hu et al. (2025) identified 27 related substances, among which only this compound (RS 14, IMP A) and RS 27 (IMP B) are classified as specified process-related impurities in major pharmacopeias, with individual limits set at 0.1% [3]. This tiered classification underscores that this impurity is not interchangeable with any other letrozole-related substance for regulatory reporting.

Regulatory Compliance Drug Substance Specification Impurity Control Strategy

Physicochemical Property Differentiation: Melting Point, Solubility, and Storage Requirements

This compound exhibits a reported melting point range of 239–243 °C, a predicted boiling point of 563.5 ± 60.0 °C, a predicted density of 1.21 ± 0.1 g/cm³, and a calculated LogP of approximately 2.66 [1]. Solubility is limited; the compound is described as slightly soluble in chloroform (with heating) and slightly soluble in methanol . Storage is mandated at 2–8 °C per both EDQM and USP reference standard specifications . These physical properties contrast with letrozole API (CAS 112809-51-5), which has a melting point of approximately 181–183 °C, and with letrozole Impurity B (CAS 113402-31-6, MW 319.37), which has a distinct molecular formula (C₂₂H₁₃N₃) and different chromatographic behavior [2]. The divergence in melting point alone (239–243 °C vs. ~181–183 °C for letrozole) provides a simple orthogonal identity confirmation when procuring the correct reference material.

Physicochemical Characterization Reference Standard Handling Laboratory Procurement

Procurement-Driven Application Scenarios for 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile (CAS 112809-52-6)


ANDA Filing: HPLC System Suitability and Impurity Reference Standard

In abbreviated new drug application (ANDA) development for generic letrozole, the USP monograph mandates that the chromatographic system suitability solution be prepared using both USP Letrozole Related Compound A RS and USP Letrozole RS, with a resolution of not less than 1.5 between the two peaks at relative retention times of approximately 0.67–0.68 and 1.0, respectively [1]. This compound is the only reference standard qualified to meet this specific system suitability requirement. Substitution with any other letrozole-related impurity reference would fail the resolution criterion, causing method validation rejection by regulatory reviewers. Procurement of this exact CAS-numbered reference standard (112809-52-6, USP Catalog No. 1356982 or EDQM Catalog No. Y0002184) is therefore mandatory for any laboratory submitting letrozole ANDA data to the FDA or EMA .

Process Development: Regioisomer Control During Letrozole Synthesis

As documented in the patent literature, the alkylation of 1,2,4-triazole with 4-bromomethylbenzonitrile produces a crude intermediate contaminated with up to 30% w/w of the regioisomeric intermediate [2]. Optimisation of the selective extraction and purification steps to reduce the final regioisomer content below 0.1% (or below the quantitation limit) requires a pure reference standard of this compound to construct accurate calibration curves for process monitoring [2]. Unlike letrozole API, which co-elutes at a different retention time, only this regioisomer reference standard provides the retention time and response factor needed to quantify residual regioisomer levels during process scale-up from pilot to commercial manufacturing.

Multi-Compendial Quality Control: USP, EP, and BP Compliance Testing

Quality control laboratories serving global markets must navigate divergent acceptance criteria: the USP accepts up to 0.3% of this impurity, while the EP and BP set the specified impurity limit at 0.10% [1][3]. Using the correct pharmacopeial reference standard—sourced from USP (Cat. 1356982) or EDQM (Cat. Y0002184)—ensures traceable quantitation against the issuing pharmacopeia's certified purity assignment. The recent LC-Q-TOF/MS study by Hu et al. (2025) confirmed that only two process-related impurities (RS 14/IMP A and RS 27/IMP B) are specified across major pharmacopeias, with this compound (IMP A) being the primary target of the related substances test [3]. Laboratories performing multi-compendial release testing must stock this specific reference standard to satisfy all applicable monographs.

Forced Degradation and Stability-Indicating Method Development

The Hu et al. (2025) study identified 27 related substances including 16 previously unreported degradation products, with degradation pathways involving triazole ring substitution, cyano group hydrolysis, and benzyl moiety oxidation [3]. In this context, this compound (IMP A) serves as a critical system suitability marker because it is a process-related impurity present from synthesis, not a degradation product. Its chromatographic behaviour relative to letrozole (RRT 0.67–0.68) provides a fixed retention time anchor that helps distinguish process impurities from degradation products during forced degradation studies under ICH Q1A(R2) conditions. Procurement of this reference standard is essential for any stability-indicating method that must resolve and identify both process-related and degradation-related impurity peaks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.